molecular formula C24H25N3O5S2 B12473237 N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide

N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B12473237
M. Wt: 499.6 g/mol
InChI Key: JBXSHZYOLRRNJB-UHFFFAOYSA-N
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Description

N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with phenylsulfonyl and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of N-methylpiperazine with phenylsulfonyl chloride to form N-methyl-N-(phenylsulfonyl)piperazine. This intermediate is then reacted with 4-(chlorocarbonyl)benzenesulfonamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The phenylsulfonyl and benzenesulfonamide groups can also interact with enzymes and other proteins, affecting their function. These interactions can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide
  • N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)ethanesulfonamide
  • N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)propylsulfonamide

Uniqueness

N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25N3O5S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-[4-[4-(benzenesulfonyl)piperazine-1-carbonyl]phenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C24H25N3O5S2/c1-25(33(29,30)22-8-4-2-5-9-22)21-14-12-20(13-15-21)24(28)26-16-18-27(19-17-26)34(31,32)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3

InChI Key

JBXSHZYOLRRNJB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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